![molecular formula C13H13NOS B14377502 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one CAS No. 89991-30-0](/img/structure/B14377502.png)
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring, which is further connected to a propan-2-one moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
準備方法
The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the acylation of the thiazole with propan-2-one under basic conditions to obtain the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form hydrazones or oximes.
科学的研究の応用
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in materials science and organic synthesis.
作用機序
The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be compared with other thiazole derivatives such as:
- 1-Phenylethanone [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
These compounds share a similar thiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the 4-methylphenyl group in this compound imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other thiazole derivatives.
特性
CAS番号 |
89991-30-0 |
|---|---|
分子式 |
C13H13NOS |
分子量 |
231.32 g/mol |
IUPAC名 |
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C13H13NOS/c1-9-3-5-11(6-4-9)12-8-16-13(14-12)7-10(2)15/h3-6,8H,7H2,1-2H3 |
InChIキー |
JFQNFVBNPYGWBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


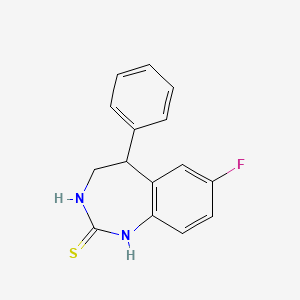
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)
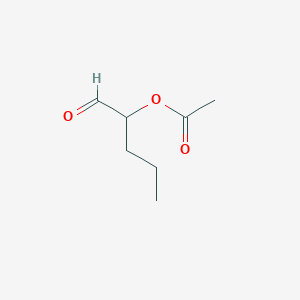
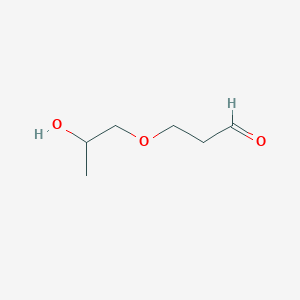
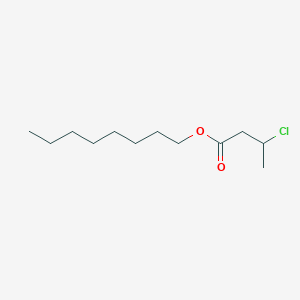

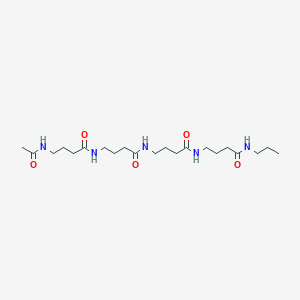
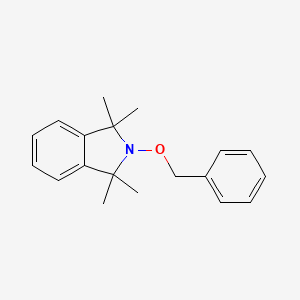
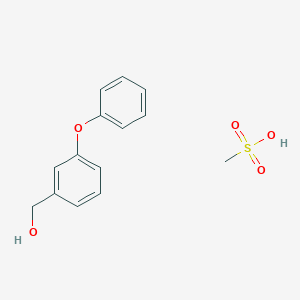

![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)

![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
